molecular formula C7H14N2O2 B12865016 (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Katalognummer: B12865016
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: WZHOEGBMJCCNQD-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes. These bacteria can be cultivated in large-scale bioreactors, where they produce the compound through a series of enzymatic reactions. This method is environmentally friendly and can be easily scaled up for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide include:

  • (2S,3S)-2,3-butanediol
  • (2R,3R)-2,3-butanediol
  • meso-2,3-butanediol

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. For example, its ability to undergo specific chemical reactions and interact with particular molecular targets makes it valuable in various applications .

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-8-7(11)6-5(10)3-4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m0/s1

InChI-Schlüssel

WZHOEGBMJCCNQD-WDSKDSINSA-N

Isomerische SMILES

CNC(=O)[C@@H]1[C@H](CCN1C)O

Kanonische SMILES

CNC(=O)C1C(CCN1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.